Fluorine Regioisomerism: 3-Fluorophenyl vs. 4-Fluorophenyl – Lipophilicity and Electrostatic Difference
The 3-fluorophenyl regioisomer of (2R)-2-aryl-4-(prop-2-en-1-yl)morpholine [target compound CAS 920802-28-4] differs from the 4-fluorophenyl analog [CAS 920802-18-2] in the position of the fluorine substituent. The target compound has a calculated XlogP of 2.6 and a topological polar surface area (TPSA) of 12.5 Ų, while the 4-fluorophenyl isomer, despite identical molecular formula (C₁₃H₁₆FNO, MW 221.27), differs in dipole moment orientation and may exhibit altered TPSA due to the different spatial orientation of the fluorine atom relative to the morpholine ring . This positional difference alters molecular electrostatic potential distribution and can shift inhibitor binding mode within monoamine transporter binding pockets, as demonstrated in structure–activity relationship studies of closely related 2-arylmorpholine norepinephrine reuptake inhibitors [1].
| Evidence Dimension | Calculated lipophilicity (XlogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XlogP = 2.6; TPSA = 12.5 Ų |
| Comparator Or Baseline | (2R)-2-(4-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine [CAS 920802-18-2]: TPSA not independently reported; fluorine position differs |
| Quantified Difference | Fluorine position shift from meta to para; quantitative XlogP difference not available from the same assay. Class-level SAR indicates that meta- vs. para-fluorine substitution can alter norepinephrine transporter (NET) Ki by >2-fold in analogous 2-arylmorpholine series [1]. |
| Conditions | Calculated physicochemical properties from Chem960 ; SAR trends inferred from reboxetine-analog morpholine derivatives tested in radioligand binding assays against human NET [1]. |
Why This Matters
The fluorine regioisomer determines the electrostatic complementarity with key transporter residues; selecting the correct regioisomer is essential to maintain the intended structure–activity relationship in CNS programs.
- [1] Xu, W., Gray, D. L., Glase, S. A., & Barta, N. S. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5550–5553. doi:10.1016/j.bmcl.2008.09.007 View Source
